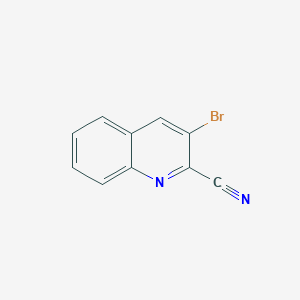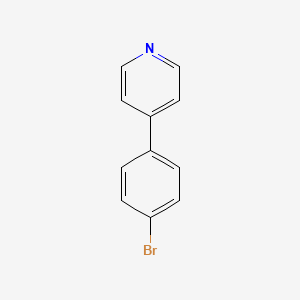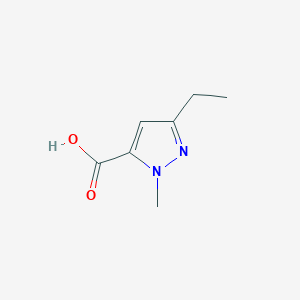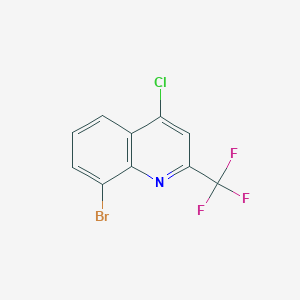
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, often involves strategic halogenation and introduction of the trifluoromethyl group. A common approach for synthesizing quinoline derivatives utilizes the Buchwald–Hartwig amination, starting from bromoquinolines and heteroarylamines. For instance, a series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized via this method, highlighting the versatility of the approach in modifying the quinoline core (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is significantly influenced by the position and nature of substituents. X-ray crystallography and computational studies provide insights into the planarity, conformational preferences, and electronic distribution within these molecules. For example, Schiff base compounds derived from 4-hydrazinyl-8-(trifluoromethyl)quinoline were analyzed, revealing insights into their molecular geometry and intermolecular interactions (Jasinski et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Agents
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline and its derivatives have been explored for their potential in antimicrobial and antimalarial applications. Research indicates the synthesis of novel quinoline-based triazoles that exhibit antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum. This highlights the potential of these compounds in treating infections and malaria (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Antitumor Activities
Halogenated quinolines, including 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline, a derivative of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, have shown significant antitumor activity against certain types of leukemia. These findings provide a basis for further investigation into the potential of these compounds in cancer therapy (Lin & Loo, 1978).
Synthesis of Derivatives and Structural Elaboration
Research has focused on the synthesis and structural elaboration of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline derivatives. Studies have described methods to synthesize various quinoline derivatives, which can be further converted into other compounds, demonstrating the versatility of these molecules in synthetic chemistry (Lefebvre, Marull, & Schlosser, 2003).
Relay Propagation of Crowding Effects
The steric effects of the trifluoromethyl group in bromo(trifluoromethyl)quinoline, a related compound, have been studied. This research provides insights into the complex interactions within molecules and how these affect their chemical reactions and properties, which is crucial for designing new compounds with desired functionalities (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Fluorescent Reagents and Trace Detection
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline derivatives have been utilized in the synthesis of new fluorescent reagents. These reagents show promise in enhancing fluorescence and have been applied in the detection of trace elements like Cu2+ in various samples, indicating their potential in analytical chemistry (Weng Hui-ping, 2010).
Corrosion Inhibition
Certain derivatives of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This research is significant in industrial applications, where corrosion resistance is crucial (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions of research and applications involving 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline are not specified in the search results. Given its use in proteomics research , it’s possible that future work could involve further exploration of its properties and potential applications in this field.
Eigenschaften
IUPAC Name |
8-bromo-4-chloro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGSBQKOZKBRKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347942 |
Source


|
| Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
655235-61-3 |
Source


|
| Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

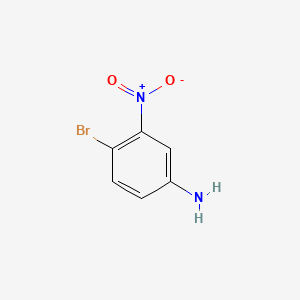
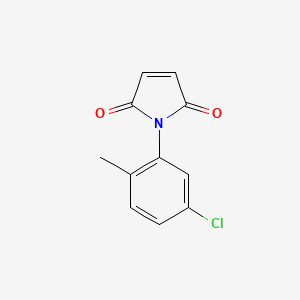
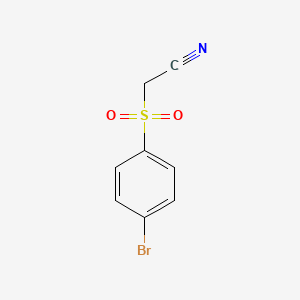
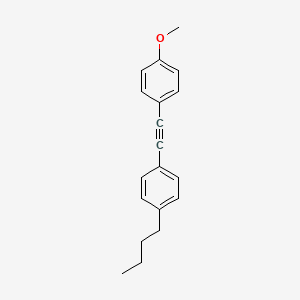
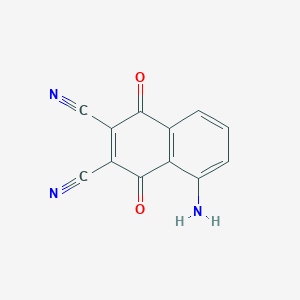
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)
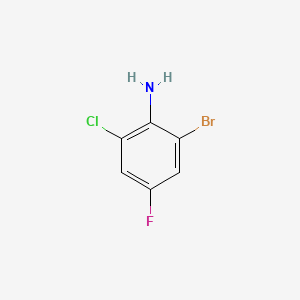
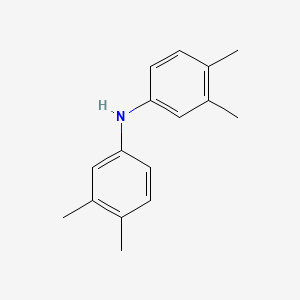
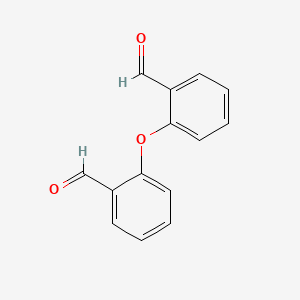
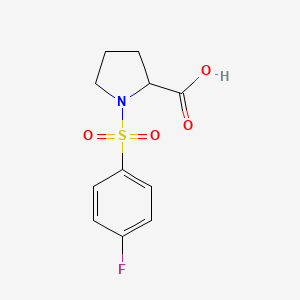
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)
